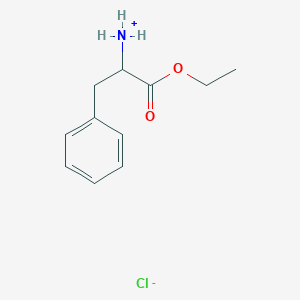

(1-ethoxy-1-oxo-3-phenylpropan-2-yl)azanium;chloride

Description

Compound (1-ethoxy-1-oxo-3-phenylpropan-2-yl)azanium;chloride, also known as 2,3-Dichlorophenyl isocyanate, is a chemical compound with the molecular formula C7H3Cl2NO. It is a derivative of phenyl isocyanate, where two chlorine atoms are substituted at the 2 and 3 positions of the benzene ring. This compound is commonly used in organic synthesis and industrial applications due to its reactivity and versatility .

Properties

IUPAC Name |

(1-ethoxy-1-oxo-3-phenylpropan-2-yl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFQPLFYTKMCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19881-53-9 | |

| Record name | Phenylalanine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19881-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorophenyl isocyanate typically involves the reaction of 2,3-dichloroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows: [ \text{2,3-Dichloroaniline} + \text{Phosgene} \rightarrow \text{2,3-Dichlorophenyl isocyanate} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 2,3-Dichlorophenyl isocyanate is scaled up using continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorophenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates.

Polymerization: It can polymerize in the presence of catalysts to form polyurethanes.

Common Reagents and Conditions:

Amines: React with 2,3-Dichlorophenyl isocyanate to form ureas under mild conditions.

Alcohols: React with 2,3-Dichlorophenyl isocyanate to form carbamates, typically requiring a catalyst and elevated temperatures.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

2,3-Dichlorophenyl isocyanate is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form ureas and carbamates. The molecular targets and pathways involved in these reactions are primarily based on the nucleophilic attack on the carbon atom of the isocyanate group .

Comparison with Similar Compounds

Phenyl isocyanate: Lacks the chlorine substituents and is less reactive compared to 2,3-Dichlorophenyl isocyanate.

2,4-Dichlorophenyl isocyanate: Similar structure but with chlorine atoms at the 2 and 4 positions, leading to different reactivity and applications.

3,4-Dichlorophenyl isocyanate: Chlorine atoms at the 3 and 4 positions, affecting its chemical behavior and uses.

Uniqueness: 2,3-Dichlorophenyl isocyanate is unique due to the specific positioning of chlorine atoms, which enhances its reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.